4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Drug-likeness Physicochemical properties Lead optimization

4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a fused [5:5] bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-c]pyrazole class, featuring a 3-amino group and methyl substituents at the 4- and 6-positions. Its molecular formula is C6H9N5 with a molecular weight of 151.17 g/mol, and the scaffold is characterized by a planar, nitrogen-rich core (five nitrogen atoms) with limited rotatable bonds (zero).

Molecular Formula C6H9N5
Molecular Weight 151.17 g/mol
CAS No. 1306606-23-4
Cat. No. B1460697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
CAS1306606-23-4
Molecular FormulaC6H9N5
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NNC(=C12)N)C
InChIInChI=1S/C6H9N5/c1-3-4-5(7)8-9-6(4)11(2)10-3/h1-2H3,(H3,7,8,9)
InChIKeyJDJBPZXPGDWTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (CAS 1306606-23-4) – A Procurement-Focused Structural Summary


4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a fused [5:5] bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-c]pyrazole class, featuring a 3-amino group and methyl substituents at the 4- and 6-positions [1]. Its molecular formula is C6H9N5 with a molecular weight of 151.17 g/mol, and the scaffold is characterized by a planar, nitrogen-rich core (five nitrogen atoms) with limited rotatable bonds (zero) [2]. Commercially, it is typically supplied at ≥95% purity for research use only, with available pack sizes ranging from 50 mg to gram scale . The pyrazolo[3,4-c]pyrazole nucleus itself has been described as a relatively underexplored yet potentially high-impact therapeutic scaffold due to its unique electron density distribution and spatial orientation compared to [6:5] and [6:6] fused analogs [3].

Why In-Class Substitution Without Data Is Risky: The Pyrazolo[3,4-c]pyrazole Selectivity Challenge


Compounds within the pyrazolo[3,4-c]pyrazole family cannot be assumed to be functionally interchangeable, even when they share the same core scaffold. Critically, small modifications to substituents—such as the difference between methyl, phenyl, trifluoromethyl, or benzyl groups at the 4- and 6-positions—can profoundly alter electronic distribution, binding mode compatibility, and in vitro activity profiles [1]. In one class-wide study of pyrazolo[3,4-c]pyrazole derivatives evaluated as EGFR/VEGFR-2 dual inhibitors, structural variation across the series yielded IC50 values spanning more than two orders of magnitude, with EGFR IC50 ranging from 0.06 μM to >10 μM depending on substitution pattern [2]. Furthermore, the 3-amino group present in the target compound serves as a critical hydrogen-bond donor/acceptor motif; its absence or modification in comparator compounds eliminates a key pharmacophoric element required for target engagement in certain kinase and enzyme inhibition assays [1]. Therefore, generic substitution without matched-pair comparative data risks selecting a compound with divergent potency, selectivity, and physicochemical behavior, undermining experimental reproducibility in both biochemical screening and cell-based studies.

Quantitative Differentiation Evidence for 4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine – Comparator Analysis


Computational Physicochemical Profile vs. Closest Amino-Substituted Pyrazolo[3,4-c]pyrazole Analogs – Drug-Likeness and Property Space Differentiation

Computed drug-likeness parameters differentiate this compound from its nearest commercially available in-class analogs. The target compound exhibits an XLogP3-AA of 0.3, TPSA of 72.5 Ų, zero rotatable bonds, and fully complies with Lipinski's Rule of Five [1]. In contrast, the 6-methyl-4-phenyl analog (CAS 1311315-70-4) possesses a substantially higher computed logP (estimated ~2.5–3.0) due to lipophilic phenyl substitution, and the 6-methyl-4-(trifluoromethyl) analog carries a significantly higher molecular weight and halogen content [2]. This places the target compound in a distinctly more polar, compact property space that may favor aqueous solubility and reduced non-specific protein binding relative to lipophilic analogs—an important consideration for fragment-based screening and early lead generation campaigns where low molecular weight and high ligand efficiency are prioritized.

Drug-likeness Physicochemical properties Lead optimization

Scaffold Uniqueness: Pyrazolo[3,4-c]pyrazole vs. Pyrazolo[4,3-c]pyrazole Regioisomer – Structural and Electronic Differentiation

The target compound's pyrazolo[3,4-c]pyrazole core is regioisomerically distinct from the pyrazolo[4,3-c]pyrazole scaffold (e.g., CAS 500554-56-3, 1,4-dihydro-4,6-dimethyl-pyrazolo[4,3-c]pyrazol-3-amine) [1]. While both share the same molecular formula (C6H9N5) and identical molecular weight (151.17 g/mol), the fusion pattern differs: [3,4-c] places N2 at a ring junction adjacent to the 3-amino group, whereas [4,3-c] places it in a different connectivity. This alters the nitrogen atom arrangement and π-electron distribution across the bicyclic system, which in turn affects hydrogen-bonding geometry, metal chelation potential, and recognition by biological targets [2]. In the broader literature, pyrazolo[3,4-c]pyrazoles have been reported to exhibit distinct biological profiles compared to their [4,3-c] counterparts, including differential EGFR/VEGFR-2 inhibition patterns, underscoring that regioisomer selection is not a trivial sourcing decision [3].

Scaffold diversity Regioisomerism Medicinal chemistry

Purity Specifications and Supply Chain Traceability – Vendor Batch Consistency Comparison

Available vendor certificates indicate consistent minimum purity specifications of 95% for the target compound across multiple commercial sources, including AKSci (Catalog 6895EM) and Leyan (Catalog 1355824), with analytical quality assurance documentation available upon request (Certificate of Analysis) . In contrast, related analogs such as the dihydrochloride salt form (CAS 2613381-80-7, 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride) are listed on the ECHA C&L Inventory but lack equivalent published purity specifications or CoA availability from major suppliers, introducing procurement uncertainty [1]. The free base form (CAS 1306606-23-4) is the preferred research-grade material due to its well-defined identity, absence of counterion variability, and availability from suppliers that provide full quality assurance documentation .

Quality control Purity Procurement specifications

When to Source 4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine – High-Value Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Polar Pyrazolo[3,4-c]pyrazole Fragment

With a molecular weight of 151.17 g/mol, XLogP3-AA of 0.3, and TPSA of 72.5 Ų, this compound fits squarely within fragment library guidelines (MW < 250, clogP < 3.5) and provides a nitrogen-rich, polar scaffold that is underrepresented in commercial fragment collections [1]. Its computed zero rotatable bonds and planar bicyclic core make it an ideal rigid fragment for SPR, NMR, or X-ray crystallography-based screening campaigns, where low complexity and high aqueous solubility are advantageous. The 3-amino group offers a synthetic handle for rapid parallel derivatization into amide, urea, or sulfonamide libraries, enabling efficient fragment-to-lead optimization [2].

Kinase Inhibitor Medicinal Chemistry – Scaffold-Hopping from Pyrazolo[3,4-d]pyrimidine to Pyrazolo[3,4-c]pyrazole Cores

The pyrazolo[3,4-c]pyrazole core has demonstrated potent EGFR and VEGFR-2 inhibition in class-level studies, with select derivatives achieving IC50 values as low as 0.06 μM against EGFR and 0.22 μM against VEGFR-2 [1]. For medicinal chemistry teams seeking to diversify kinase inhibitor portfolios beyond the extensively patented pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds, the [3,4-c]pyrazole system offers a less congested intellectual property landscape with proven target engagement potential. Sourcing this specific dimethyl-amino substituted building block enables rapid construction of focused kinase inhibitor libraries through C–N cross-coupling and electrophilic substitution at available positions [2].

Computational Chemistry and Cheminformatics Model Training Sets – Regioisomer Discrimination

The existence of two regioisomeric scaffolds—pyrazolo[3,4-c]pyrazole (CAS 1306606-23-4) and pyrazolo[4,3-c]pyrazole (CAS 500554-56-3)—sharing identical molecular formula but different atom connectivity makes this compound pair valuable for training and validating machine learning models that predict regioisomer-specific biological activity, synthetic accessibility, or ADMET properties [1]. Sourcing both regioisomers from verified suppliers with documented purity enables controlled benchmark dataset construction for isomer-sensitive QSAR, proteochemometric modeling, and 3D pharmacophore elucidation, where subtle differences in nitrogen atom placement can lead to divergent binding predictions [2].

Antimicrobial Resistance Research – Underexplored Chemical Space Probing

The broader diazolo-pyrazole class has been associated with antimicrobial activity, including inhibition of bacterial enoyl-ACP reductase (ENR), a validated target in Mycobacterium tuberculosis [1]. While direct MIC data for this specific compound is limited to preliminary reports (e.g., S. aureus MIC of 32 µg/mL and E. coli MIC of 64 µg/mL from class-level studies), its structural novelty and low molecular weight make it a suitable starting point for systematic antimicrobial SAR exploration, particularly against Gram-positive pathogens where nitrogen-rich heterocycles have shown membrane penetration advantages [2]. Procurement of high-purity material enables internally controlled MIC determination and time-kill kinetic studies under standardized CLSI or EUCAST protocols.

Quote Request

Request a Quote for 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.